{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid
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Overview
Description
{3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid is a complex organic compound belonging to the class of pyridoxamine 5’-phosphates These compounds are characterized by a pyridoxamine structure that carries a phosphate group at the 5’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridoxamine Core: This involves the condensation of 3-hydroxy-2-methyl-5-phosphonooxymethyl-pyridine with an appropriate amine.
Phosphorylation: The introduction of the phosphonic acid group is achieved through phosphorylation reactions using reagents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and metabolic disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Pyridoxamine 5’-Phosphate: Shares a similar core structure but lacks the phosphonic acid group.
Phosphoethanolamines: Contain a phosphoethanolamine moiety but differ in the pyridine ring structure.
Methylpyridines: Similar pyridine ring but lack the phosphonic acid and amino groups.
Uniqueness
The uniqueness of {3-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Amino]-2-Methyl-Propyl}-Phosphonic Acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C11H20N2O9P2 |
---|---|
Molecular Weight |
386.23 g/mol |
IUPAC Name |
[(2R)-1-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C11H20N2O9P2/c1-7(22-24(18,19)20)3-12-5-10-9(6-21-23(15,16)17)4-13-8(2)11(10)14/h4,7,12,14H,3,5-6H2,1-2H3,(H2,15,16,17)(H2,18,19,20)/t7-/m1/s1 |
InChI Key |
JMZWWHLIKAYMPJ-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CNC[C@@H](C)OP(=O)(O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC(C)OP(=O)(O)O)COP(=O)(O)O |
Origin of Product |
United States |
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